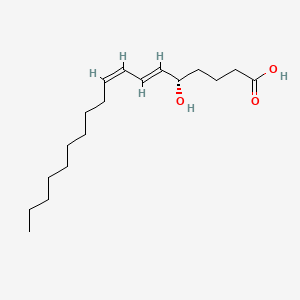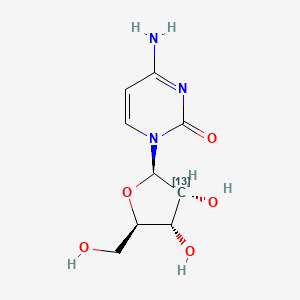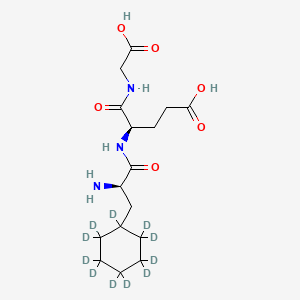![molecular formula C30H55NO5 B583592 [(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate CAS No. 1356841-82-1](/img/structure/B583592.png)
[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat is a chemical impurity associated with Orlistat, a well-known anti-obesity drug. Orlistat works by inhibiting pancreatic lipase, an enzyme that breaks down triglycerides in the intestine. The presence of impurities like N-Desformyl N-Acetyl (S,S,R,S)-Orlistat can affect the purity, efficacy, and safety of the pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desformyl N-Acetyl (S,S,R,S)-Orlistat typically involves the modification of the Orlistat molecule. This can be achieved through various chemical reactions such as acetylation and de-formylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of N-Desformyl N-Acetyl (S,S,R,S)-Orlistat would involve large-scale chemical processes with stringent quality control measures. The use of high-purity reagents, optimized reaction conditions, and advanced purification techniques are essential to minimize the presence of impurities and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form
Scientific Research Applications
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat has several applications in scientific research:
Chemistry: Used as a reference standard for analytical methods to ensure the purity of Orlistat.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its effects on lipid metabolism and potential therapeutic uses.
Industry: Utilized in the development and quality control of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of N-Desformyl N-Acetyl (S,S,R,S)-Orlistat involves its interaction with enzymes involved in lipid metabolism. It may inhibit or modify the activity of these enzymes, leading to changes in the breakdown and absorption of fats. The specific molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Orlistat: The parent compound, widely used as an anti-obesity drug.
N-Formyl Orlistat: Another impurity with a formyl group instead of an acetyl group.
N-Acetyl Orlistat: A related compound with an acetyl group.
Uniqueness
N-Desformyl N-Acetyl (S,S,R,S)-Orlistat is unique due to its specific structural modifications, which can influence its chemical and biological properties. Comparing it with similar compounds helps in understanding its distinct characteristics and potential implications in pharmaceutical applications.
Properties
IUPAC Name |
[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55NO5/c1-6-8-10-12-13-14-15-16-17-19-25(35-30(34)27(21-23(3)4)31-24(5)32)22-28-26(29(33)36-28)20-18-11-9-7-2/h23,25-28H,6-22H2,1-5H3,(H,31,32)/t25-,26-,27-,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENJWPDXCKEUOZ-LAJGZZDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747533 |
Source


|
| Record name | (2S)-1-[(2R,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-acetyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356841-82-1 |
Source


|
| Record name | (2S)-1-[(2R,3S)-3-Hexyl-4-oxooxetan-2-yl]tridecan-2-yl N-acetyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
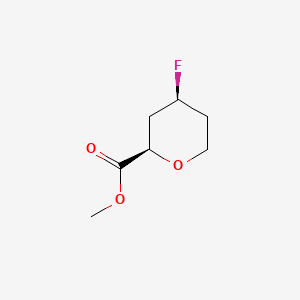
![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one](/img/structure/B583511.png)
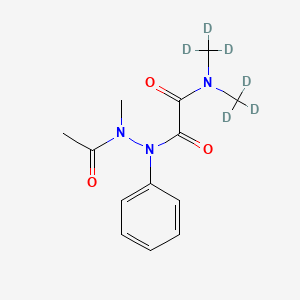

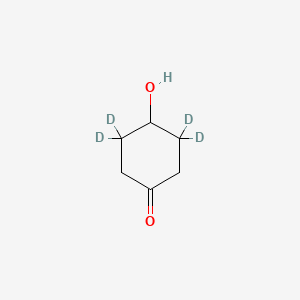
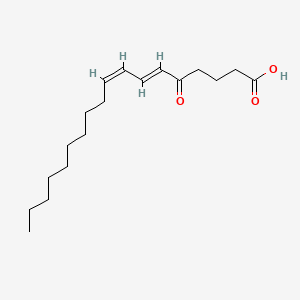
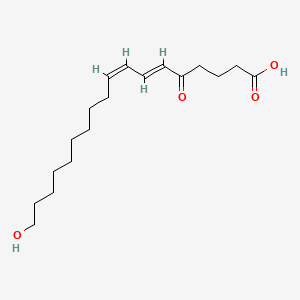
![5H-1,3-Dioxolo[4,5]cyclopent[1,2-d]oxazole (9CI)](/img/new.no-structure.jpg)
